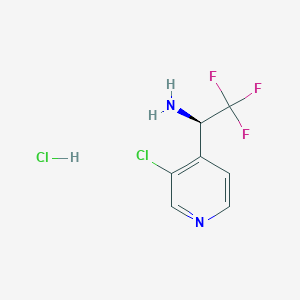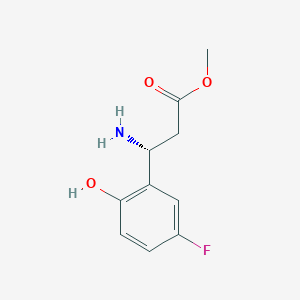![molecular formula C9H10BrNO B13055483 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic organic compound characterized by a fused furo-pyridine ring system with a bromine atom at the 6-position and two methyl groups at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves the following steps:
Formation of the Furo-Pyridine Ring System: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and furan derivatives.
Methylation: The methyl groups at the 1-position can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the furo-pyridine ring system.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
科学研究应用
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its potential bioactivity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which 6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
相似化合物的比较
Similar Compounds
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen atom, having a methyl group instead.
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridine: Lacks the halogen substitution at the 6-position.
Uniqueness
6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific synthetic and research applications where halogenated derivatives are required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
属性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC 名称 |
6-bromo-1,1-dimethyl-3H-furo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10BrNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3 |
InChI 键 |
DPLGJWNOSFOFEG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC(=NC=C2CO1)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)

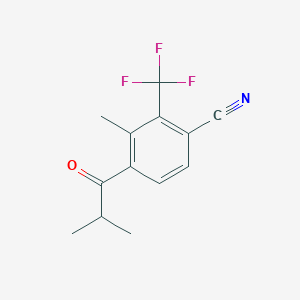
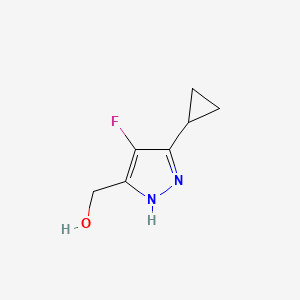
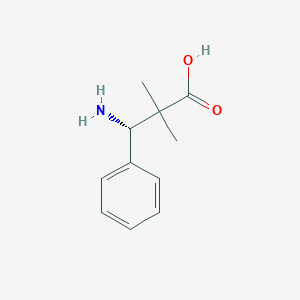
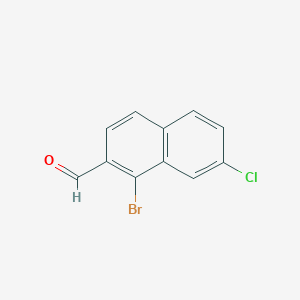
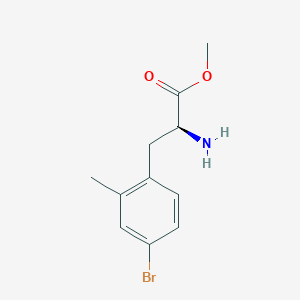

![7-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13055456.png)
![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(4-methylphenyl)amino]-N-[(4-methylphenyl)imino]carbamimidoyl]formamide](/img/structure/B13055461.png)
